Co-Crystal Structural Evidence at 1.79 Å: Carboxamide Analog Engages DCP2 (NUDT20) Binding Pocket with Defined Geometry
In PDB entry 5qp1 (PanDDA fragment screening campaign, resolution 1.79 Å), the carboxamide analog N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide (ligand LJ7) was co-crystallized with human DCP2 (NUDT20), occupying the BS01 binding site [1]. The 4-fluorobenzyl group extends into a hydrophobic sub-pocket while the isopropyl group on the pyrazole N1 makes van der Waals contacts with the protein surface [1]. The ligand exhibits a real-space correlation coefficient (RSCC) of -0.066 at 0.54 occupancy, consistent with partial fragment binding [2]. Although the co-crystallized analog is a carboxamide rather than the target secondary amine, the shared 4-fluorobenzyl-isopropylpyrazole scaffold validates the productive binding orientation accessible to this chemotype. By contrast, the 5-substituted pyrazole regioisomer would project the 4-fluorobenzyl group in a geometrically divergent trajectory, incompatible with the same binding pose—no equivalent co-crystal structure exists for the 5-yl regioisomer in DCP2 or any other publicly deposited target [3].
| Evidence Dimension | Structural biology: binding pose validation via X-ray crystallography |
|---|---|
| Target Compound Data | Close carboxamide analog (LJ7 in PDB 5qp1) co-crystallized with DCP2 at 1.79 Å resolution; BS01 binding site occupied |
| Comparator Or Baseline | 5-substituted pyrazole regioisomer—no PDB co-crystal structure publicly available for any target |
| Quantified Difference | Presence vs. absence of experimentally validated binding pose; 3-yl geometry confirmed productive for DCP2 engagement |
| Conditions | PanDDA fragment screening, Diamond Light Source beamline I04-1, X-ray diffraction at 1.79 Å, DCP2 (NUDT20) residues 95–260, Homo sapiens |
Why This Matters
Procurement of the 3-yl regioisomer is justified by its structurally validated binding pose, whereas the 5-yl regioisomer lacks any equivalent crystallographic evidence of target engagement.
- [1] PDB Entry 5QP1: PanDDA analysis group deposition—Crystal Structure of DCP2 (NUDT20) in complex with Z1190363272. RCSB Protein Data Bank, 2019. DOI: 10.2210/pdb5qp1/pdb. View Source
- [2] RCSB Ligand Validation Report for 5QP1: Ligand LJ7—N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide. https://www.rcsb.org/ligand-validation/5QP1/LJ7 (accessed 2026-04-30). View Source
- [3] Zhang Group BioLiP. Structure of PDB 5qp1 Chain A Binding Site BS01. https://zhanggroup.org/BioLiP/pdb.cgi?pdb=5qp1&chain=A&bs=BS01 (accessed 2026-04-30). View Source
